molecular formula C6H11N B11951927 1-Azaspiro[3.3]heptane

1-Azaspiro[3.3]heptane

Cat. No.: B11951927
M. Wt: 97.16 g/mol
InChI Key: YKNUXXRRPRLOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure consisting of two fused four-membered rings sharing a single nitrogen atom. This compound has garnered significant interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common structural motif in many pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.3]heptane can be synthesized through a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane produces this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of substituted 1-azaspiroheptanes has been reported, indicating potential for industrial application .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include spirocyclic β-lactams and their reduced forms, which are valuable intermediates in medicinal chemistry .

Scientific Research Applications

1-Azaspiro[3.3]heptane has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Azaspiro[3.3]heptane stands out due to its specific structural configuration, which provides unique steric and electronic properties. Its ability to serve as a bioisostere for piperidine makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

1-azaspiro[3.3]heptane

InChI

InChI=1S/C6H11N/c1-2-6(3-1)4-5-7-6/h7H,1-5H2

InChI Key

YKNUXXRRPRLOBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCN2

Origin of Product

United States

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